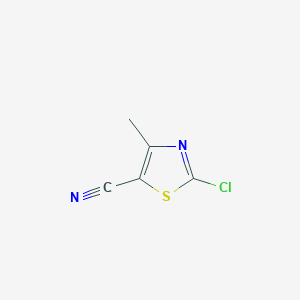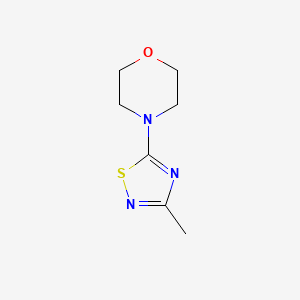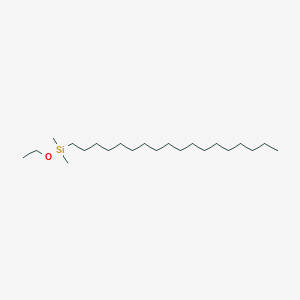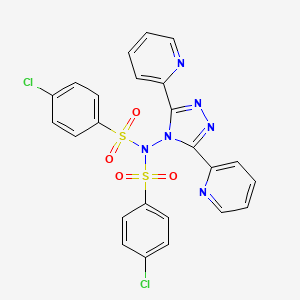![molecular formula C20H24ClN3O4S2 B3015624 N-(2-(dimethylamino)ethyl)-3-methoxy-N-(4-(methylsulfonyl)benzo[d]thiazol-2-yl)benzamide hydrochloride CAS No. 1216541-87-5](/img/structure/B3015624.png)
N-(2-(dimethylamino)ethyl)-3-methoxy-N-(4-(methylsulfonyl)benzo[d]thiazol-2-yl)benzamide hydrochloride
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Thiazole is a heterocyclic organic compound which has a five-membered ring containing three carbon, one sulfur, and one nitrogen atoms . Thiazoles are found in many potent biologically active compounds, such as sulfathiazole (antimicrobial drug), Ritonavir (antiretroviral drug), Abafungin (antifungal drug), Bleomycine, and Tiazofurin (antineoplastic drug) .
Molecular Structure Analysis
The thiazole ring is planar, and its aromaticity is characterized by the delocalization of a lone pair of π-electrons of the sulfur atom . The aromaticity is estimated by the chemical shift of the ring proton .Chemical Reactions Analysis
Thiazole derivatives have been found to have diverse biological activities, acting as antioxidant, analgesic, anti-inflammatory, antimicrobial, antifungal, antiviral, diuretic, anticonvulsant, neuroprotective, and antitumor or cytotoxic drug molecules .Physical and Chemical Properties Analysis
Thiazole is slightly soluble in water, soluble in alcohol and ether, and sparingly soluble in organic solvents and dyes . It is a clear pale yellow liquid with a boiling point of 116–118°C and specific gravity 1.2 .科学的研究の応用
Synthesis and Chemical Properties
The synthesis of similar compounds often involves complex chemical reactions aimed at introducing specific functional groups that impact the compound's physical, chemical, and biological properties. For instance, the synthesis of benzothiazole derivatives has been studied for their corrosion inhibiting effects on steel, demonstrating how chemical modifications can enhance material protection in corrosive environments (Hu et al., 2016). Additionally, the development of efficient peptide coupling methods for conjugated carboxylic acids with methyl ester amino acids highlights the importance of such chemical processes in creating various substituted amino acid derivatives, which are critical in pharmaceutical and biochemical research (Brunel, Salmi, & Letourneux, 2005).
Pharmacological Applications
Compounds with similar structural elements have been investigated for their pharmacological potential. For example, research on N-substituted benzamide derivatives has explored their electrophysiological activity, indicating their potential as selective class III agents for treating cardiac arrhythmias (Morgan et al., 1990). Another study synthesized novel N-[[2-(dialkylamino)ethoxy]benzyl]benzamide derivatives to examine their gastrointestinal prokinetic and antiemetic activities, highlighting the therapeutic potential of such compounds in addressing gastrointestinal disorders (Sakaguchi et al., 1992).
Material Science Applications
The exploration of benzothiazole derivatives for corrosion inhibition is a prime example of the application of such compounds in materials science. These derivatives have shown significant potential in protecting steel against corrosion in acidic environments, demonstrating the cross-disciplinary utility of chemical research in enhancing material longevity and performance (Hu et al., 2016).
作用機序
Target of Action
It’s known that thiazole derivatives, which this compound is a part of, have been found to act on a variety of biological targets . They have been associated with antioxidant, analgesic, anti-inflammatory, antimicrobial, antifungal, antiviral, diuretic, anticonvulsant, neuroprotective, and antitumor or cytotoxic activities .
Mode of Action
Thiazole derivatives have been shown to interact with their targets in various ways depending on the specific derivative and target . For instance, some thiazole derivatives have been found to inhibit the cyclooxygenase (COX) enzymes, which are involved in the inflammatory response .
Biochemical Pathways
For example, some thiazole derivatives have been found to inhibit the conversion of arachidonic acid into thromboxane, prostaglandins, and prostacyclin, which are involved in the inflammatory response .
Pharmacokinetics
It’s known that the pharmacokinetic properties of a compound can greatly impact its bioavailability and efficacy .
Result of Action
Thiazole derivatives have been associated with a variety of effects at the molecular and cellular level, including antioxidant, analgesic, anti-inflammatory, antimicrobial, antifungal, antiviral, diuretic, anticonvulsant, neuroprotective, and antitumor or cytotoxic effects .
Safety and Hazards
将来の方向性
特性
IUPAC Name |
N-[2-(dimethylamino)ethyl]-3-methoxy-N-(4-methylsulfonyl-1,3-benzothiazol-2-yl)benzamide;hydrochloride |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H23N3O4S2.ClH/c1-22(2)11-12-23(19(24)14-7-5-8-15(13-14)27-3)20-21-18-16(28-20)9-6-10-17(18)29(4,25)26;/h5-10,13H,11-12H2,1-4H3;1H |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZVJYWMGLAHJADX-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)CCN(C1=NC2=C(S1)C=CC=C2S(=O)(=O)C)C(=O)C3=CC(=CC=C3)OC.Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H24ClN3O4S2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
470.0 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
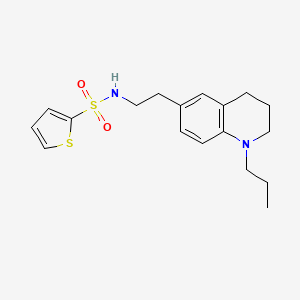

![2-[6-ethyl-3-(4-fluorobenzenesulfonyl)-4-oxo-1,4-dihydroquinolin-1-yl]-N-(4-ethylphenyl)acetamide](/img/structure/B3015545.png)
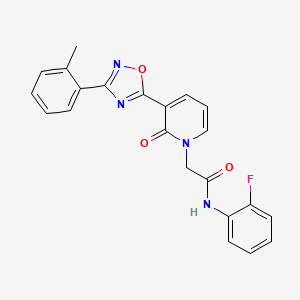
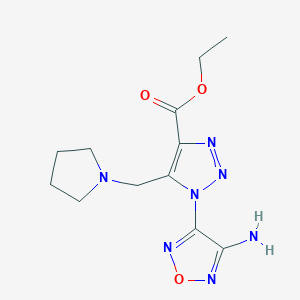
![N-CYCLOHEXYL-2-({3-[2-(4-METHOXYBENZENESULFONAMIDO)ETHYL]-[1,2,4]TRIAZOLO[4,3-B]PYRIDAZIN-6-YL}SULFANYL)ACETAMIDE](/img/structure/B3015552.png)
![2,5-Dichloropyrido[3,4-b]pyrazine](/img/structure/B3015555.png)

